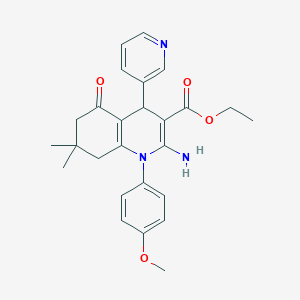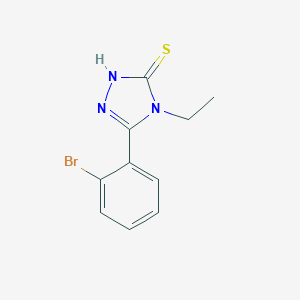
5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds, which are known for their wide range of biological activities . The presence of a bromophenyl group suggests that it may have interesting chemical properties and potential uses in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes . Another common method involves the addition of a ligand to triarylboranes .Aplicaciones Científicas De Investigación
Biological Features and Applications
Recent research highlights the importance of 1,2,4-triazole derivatives, including compounds like 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, in various scientific applications due to their broad biological activity. These compounds are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, demonstrating their potential in developing new therapeutic agents. The synthesis and functionalization of 1,2,4-triazoles have been a focus for improving the efficacy and specificity of these biologically active molecules. The exploration of synthetic routes and the biological evaluation of these derivatives highlight the ongoing interest in harnessing their potential for medical and pharmaceutical applications (Ohloblina, 2022).
Antimicrobial and Antifungal Applications
The pursuit of novel antimicrobial and antifungal agents has led to the investigation of 1,2,4-triazole derivatives. These compounds, including variants like 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been evaluated for their effectiveness against a variety of microbial and fungal pathogens. The development of these agents is crucial in the fight against drug-resistant strains of bacteria and fungi, offering a pathway to new treatments that can address emerging health threats. The exploration of 1,2,4-triazole derivatives in patent reviews and biological studies underscores the significance of these compounds in developing future antimicrobial and antifungal therapies (Ferreira et al., 2013).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of 1,2,4-triazole derivatives, including 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been a subject of extensive research. These properties make them promising candidates for treating conditions characterized by oxidative stress and inflammation. By modulating biochemical pathways involved in these processes, 1,2,4-triazole derivatives could potentially offer therapeutic benefits in diseases where conventional treatments are limited or ineffective. This area of research is indicative of the broader potential of these compounds in treating a range of conditions beyond their antimicrobial and antifungal applications (Kaplaushenko, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with organoboron compounds, which are highly valuable building blocks in organic synthesis .
Mode of Action
It may involve interactions with organoboron compounds, potentially through a process like the suzuki–miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound may affect various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are often facilitated by the boron moiety in organoboron compounds .
Pharmacokinetics
The stability of similar compounds, such as boronic esters, can pose challenges for their removal at the end of a sequence if required .
Result of Action
Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Propiedades
IUPAC Name |
3-(2-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKXPDZBKKHIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B393771.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B393772.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one](/img/structure/B393773.png)
![2-{4-Chloro-2-nitroanilino}-2-oxoethyl [(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B393775.png)

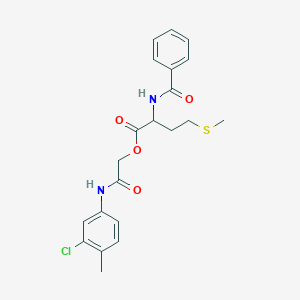

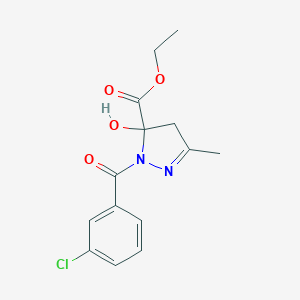
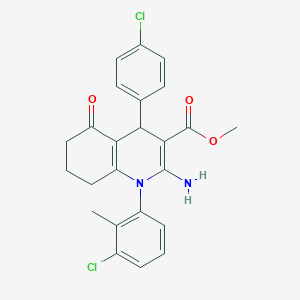


![Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393791.png)
